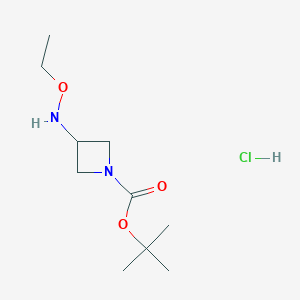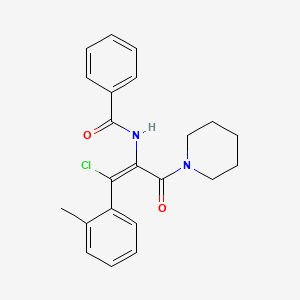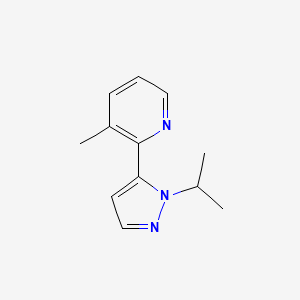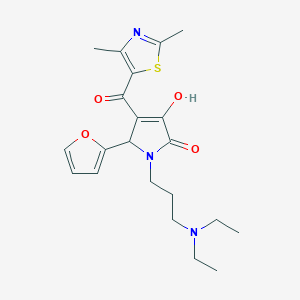![molecular formula C17H17N5OS B2638973 2-(1-benzothiophen-2-yl)-1-({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)propan-2-ol CAS No. 2380193-24-6](/img/structure/B2638973.png)
2-(1-benzothiophen-2-yl)-1-({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-benzothiophen-2-yl)-1-({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)propan-2-ol is a complex organic compound that features a benzothiophene moiety and a pyrazolopyrimidine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-benzothiophen-2-yl)-1-({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)propan-2-ol typically involves multi-step organic reactions. The starting materials often include benzothiophene derivatives and pyrazolopyrimidine precursors. Common synthetic routes may involve:
Nucleophilic substitution reactions: where a nucleophile attacks an electrophilic carbon atom.
Coupling reactions: such as Suzuki or Heck coupling to form carbon-carbon bonds.
Reduction reactions: to reduce intermediate compounds to the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include:
Catalytic processes: using catalysts to enhance reaction rates and selectivity.
Continuous flow chemistry: for efficient large-scale production.
Purification techniques: such as crystallization or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-benzothiophen-2-yl)-1-({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)propan-2-ol can undergo various chemical reactions, including:
Oxidation: where the compound is oxidized to form new functional groups.
Reduction: where the compound is reduced to form simpler derivatives.
Substitution: where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: such as potassium permanganate or chromium trioxide.
Reducing agents: such as lithium aluminum hydride or sodium borohydride.
Catalysts: such as palladium or platinum for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: as a building block for the synthesis of more complex molecules.
Biology: as a probe or ligand in biochemical assays.
Medicine: as a potential therapeutic agent due to its unique structural features.
Industry: in the development of new materials or as a catalyst in chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(1-benzothiophen-2-yl)-1-({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)propan-2-ol would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-(1-benzothiophen-2-yl)-1-({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)propan-2-ol include:
Benzothiophene derivatives: such as benzothiophene-2-carboxylic acid.
Pyrazolopyrimidine derivatives: such as 4-amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may confer specific biological or chemical properties not found in other compounds. This makes it a valuable compound for further research and development.
Propiedades
IUPAC Name |
2-(1-benzothiophen-2-yl)-1-[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS/c1-17(23,14-7-11-5-3-4-6-13(11)24-14)9-18-15-12-8-21-22(2)16(12)20-10-19-15/h3-8,10,23H,9H2,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOOKZKPTOGFHAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=C2C=NN(C2=NC=N1)C)(C3=CC4=CC=CC=C4S3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2638891.png)


![8-{[2-(dimethylamino)ethyl]amino}-3-methyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2638894.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-benzothiazol-2-amine](/img/structure/B2638900.png)
![Tert-butyl 2-(6-bromopyridine-3-carbonyl)-2,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B2638901.png)

![N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-N'-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2638904.png)

![2-[3-(3-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2638907.png)
![Ethyl 2-(3-{[(3-fluorophenyl)carbamoyl]methyl}-4-oxo-1,3-thiazolidin-2-ylidene)acetate](/img/structure/B2638908.png)

